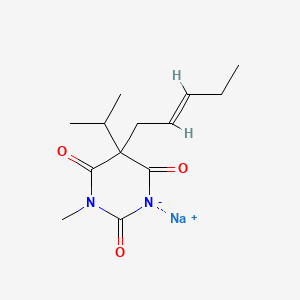
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton. Barbituric acid itself is not pharmacologically active, but its derivatives, including this compound, have significant pharmacological properties .
Métodos De Preparación
The synthesis of 5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt involves heating 5-isopropyl-1-methylbarbituric acid with 2,3-dibromo-1-propene in an alkaline solution . This reaction typically yields crystals from dilute ethanol with a melting point of 115°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt involves enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain. This enhancement occurs through binding to a site on the GABA_A receptor/chloride channel, leading to increased chloride ion influx and hyperpolarization of the neuron . This results in sedative, hypnotic, and anticonvulsant effects.
Comparación Con Compuestos Similares
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt can be compared with other barbiturate derivatives such as:
Phenobarbital: Known for its anticonvulsant activity and used in the treatment of epilepsy.
Pentobarbital: Used as a sedative and anesthetic.
Secobarbital: Used as a short-acting sedative and hypnotic.
Propiedades
Número CAS |
64038-31-9 |
|---|---|
Fórmula molecular |
C13H19N2NaO3 |
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
sodium;1-methyl-5-[(E)-pent-2-enyl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3.Na/c1-5-6-7-8-13(9(2)3)10(16)14-12(18)15(4)11(13)17;/h6-7,9H,5,8H2,1-4H3,(H,14,16,18);/q;+1/p-1/b7-6+; |
Clave InChI |
YRWKOQGRUPZQCC-UHDJGPCESA-M |
SMILES isomérico |
CC/C=C/CC1(C(=O)[N-]C(=O)N(C1=O)C)C(C)C.[Na+] |
SMILES canónico |
CCC=CCC1(C(=O)[N-]C(=O)N(C1=O)C)C(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















